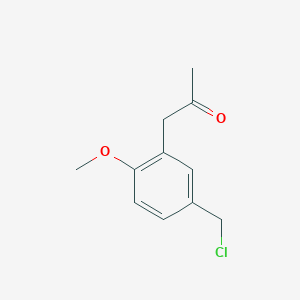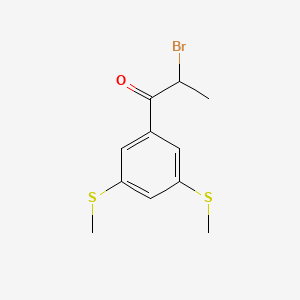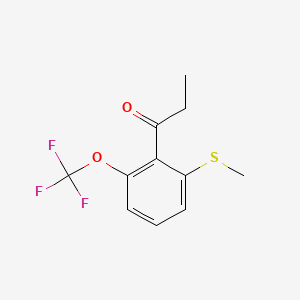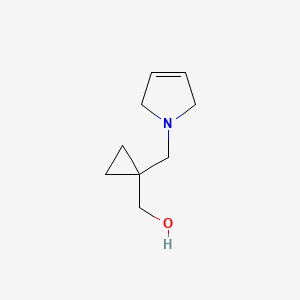
tert-butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl group, a pyrrolidine ring, and a purine derivative
Métodos De Preparación
The synthesis of tert-butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the appropriate purine derivative and pyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of tert-butyl chloroformate as a protecting group for the carboxylate.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Análisis De Reacciones Químicas
tert-Butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
tert-Butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate can be compared with similar compounds:
tert-Butyl N-(6-chloro-9H-purin-2-yl)carbamate: This compound shares a similar purine structure but differs in the substituents on the pyrrolidine ring.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of the purine derivative, leading to different chemical properties and applications
This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C14H18ClN5O2 |
|---|---|
Peso molecular |
323.78 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-chloropurin-9-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClN5O2/c1-14(2,3)22-13(21)19-5-4-9(7-19)20-8-17-10-6-16-12(15)18-11(10)20/h6,8-9H,4-5,7H2,1-3H3 |
Clave InChI |
HWQWUGRXBYJQHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=CN=C(N=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)








